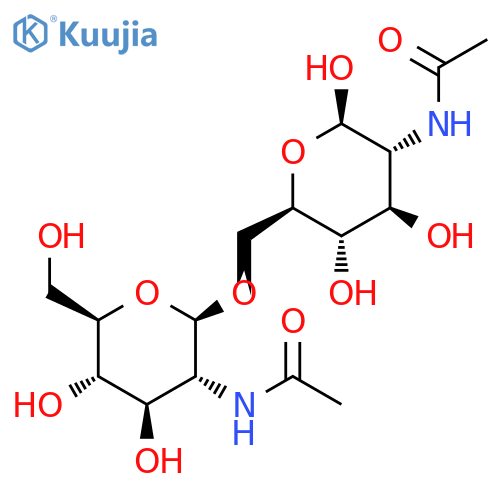Cas no 134108-93-3 (6-O-Glucopyranose N,N'-Diacetylchitobiose)

134108-93-3 structure
商品名:6-O-Glucopyranose N,N'-Diacetylchitobiose
CAS番号:134108-93-3
MF:C16H28N2O11
メガワット:424.400325775146
CID:5217525
6-O-Glucopyranose N,N'-Diacetylchitobiose 化学的及び物理的性質
名前と識別子
-
- WURCS=2.0/1,2,1/[a2122h-1b_1-5_2*NCC/3=O]/1-1/a6-b1
- GlcNAc(b1-6)b-GlcNAc
- beta-D-GlcpNAc-(1->6)-beta-D-GlcpNAc
- 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
- 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranose
- 2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1->6)-2-acetamido-2-deoxy-beta-D-gluco-hexopyranose
- 2-Acetylamino-6-O-(2-acetylamino-2-deoxy-beta-D-g
- β-D-Glucopyranose, 2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-
- 6-O-Glucopyranose N,N'-Diacetylchitobiose
-
- インチ: 1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-/m1/s1
- InChIKey: ZNYQSCCJIAFAQX-MVGRPQHISA-N
- ほほえんだ: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O)O1)NC(C)=O)O)O)NC(C)=O)O)O
計算された属性
- 水素結合ドナー数: 8
- 水素結合受容体数: 11
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 579
- トポロジー分子極性表面積: 207
- 疎水性パラメータ計算基準値(XlogP): -4.7
6-O-Glucopyranose N,N'-Diacetylchitobiose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G415635-5mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 5mg |
$190.00 | 2023-05-18 | ||
| TRC | G415635-25mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 25mg |
$873.00 | 2023-05-18 | ||
| TRC | G415635-50mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 50mg |
$1499.00 | 2023-05-18 | ||
| TRC | G415635-100mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 100mg |
$ 3000.00 | 2023-09-07 |
6-O-Glucopyranose N,N'-Diacetylchitobiose 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
134108-93-3 (6-O-Glucopyranose N,N'-Diacetylchitobiose) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
